molecular formula C26H27N3O5 B11071250 5-oxo-4-[(4-phenylpiperazin-1-yl)acetyl]-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate

5-oxo-4-[(4-phenylpiperazin-1-yl)acetyl]-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate

Cat. No.: B11071250
M. Wt: 461.5 g/mol
InChI Key: DUJUJTKXCOLQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-4-[(4-phenylpiperazin-1-yl)acetyl]-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate is a synthetic compound featuring a chromenopyridine core substituted with a 4-phenylpiperazinyl acetyl group at position 4 and an acetate ester at position 8. The 4-phenylpiperazine group is a common pharmacophore in medicinal chemistry, often linked to interactions with G-protein-coupled receptors (GPCRs) such as free fatty acid receptors (FFARs) or formyl peptide receptors (FPRs) . The acetate ester may enhance solubility and bioavailability compared to free carboxylic acids or amides seen in structurally related compounds .

Properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

[5-oxo-4-[2-(4-phenylpiperazin-1-yl)acetyl]-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl] acetate

InChI

InChI=1S/C26H27N3O5/c1-18(30)33-20-9-10-23-22(16-20)21-8-5-11-29(25(21)26(32)34-23)24(31)17-27-12-14-28(15-13-27)19-6-3-2-4-7-19/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3

InChI Key

DUJUJTKXCOLQDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3C(=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Hydroxycoumarin Derivatives

The chromeno[3,4-b]pyridine scaffold is synthesized via cyclocondensation between 4-hydroxy-3-formylcoumarin and cyclic ketones. Source outlines a method using 4-chloro-3-formylcoumarin and active methylene compounds (e.g., cyclohexanone) in ethanol with triethylamine (Et3_3N) and ammonium acetate (NH4_4OAc):

4-Chloro-3-formylcoumarin+CyclohexanoneEt3N, NH4OAc, EtOH5H-Chromeno[4,3-b]pyridin-5-one\text{4-Chloro-3-formylcoumarin} + \text{Cyclohexanone} \xrightarrow{\text{Et}3\text{N, NH}4\text{OAc, EtOH}} \text{5H-Chromeno[4,3-b]pyridin-5-one}

Key Conditions :

  • Temperature: Reflux (78°C)

  • Yield: 85–92%

  • Advantages: No chromatographic purification required.

Multicomponent Reactions (MCRs)

Source demonstrates a Cu(OAc)2_2-catalyzed MCR involving 4-aminocoumarin , 6-methyl-2H-pyran-2,4(3H)-dione, and benzaldehydes to form chromeno[4,3-b]pyrano[3,4-e]pyridines. Adapting this protocol:

4-Aminocoumarin+6-Methyl-2H-pyran-2,4(3H)-dione+BenzaldehydeCu(OAc)2,H2OChromeno[4,3-b]pyridine derivative\text{4-Aminocoumarin} + \text{6-Methyl-2H-pyran-2,4(3H)-dione} + \text{Benzaldehyde} \xrightarrow{\text{Cu(OAc)}2, \text{H}2\text{O}} \text{Chromeno[4,3-b]pyridine derivative}

Optimized Parameters :

  • Catalyst loading: 10 mol% Cu(OAc)2_2

  • Solvent: Water (green chemistry)

  • Yield: 72–89%.

Functionalization at Position 4: Introduction of the 4-Phenylpiperazinyl Acetyl Group

Acylation via Friedel-Crafts Reaction

The 4-position of the pyridine ring undergoes acylation using 4-phenylpiperazinyl acetyl chloride . Source describes alkylation of secondary amines with chloroacetyl derivatives:

  • Synthesis of 4-Phenylpiperazinyl Acetyl Chloride :

    4-Phenylpiperazine+Chloroacetyl ChlorideEt3N, DCM4-Phenylpiperazinyl Acetyl Chloride\text{4-Phenylpiperazine} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Phenylpiperazinyl Acetyl Chloride}
    • Yield: 78%.

  • Acylation of Chromeno[3,4-b]pyridine :

    Chromeno[3,4-b]pyridine+4-Phenylpiperazinyl Acetyl ChlorideAlCl3,Toluene4-Acetyl Intermediate\text{Chromeno[3,4-b]pyridine} + \text{4-Phenylpiperazinyl Acetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{Toluene}} \text{4-Acetyl Intermediate}
    • Temperature: 110°C

    • Yield: 65%.

Esterification at Position 9: Acetate Group Installation

Hydroxyl Protection and Acetylation

The 9-hydroxy group is acetylated using acetic anhydride under basic conditions:

9-Hydroxy Intermediate+Acetic Anhydridepyridine, RT9-Acetate Derivative\text{9-Hydroxy Intermediate} + \text{Acetic Anhydride} \xrightarrow{\text{pyridine, RT}} \text{9-Acetate Derivative}

Conditions :

  • Reaction time: 12 h

  • Yield: 95%.

Integrated Synthetic Pathway

Stepwise Procedure

  • Core Formation : Cyclocondensation of 4-hydroxy-3-formylcoumarin with cyclohexanone yields the chromeno[3,4-b]pyridin-5-one core.

  • Acylation at C4 : Friedel-Crafts acylation introduces the 4-phenylpiperazinyl acetyl group.

  • Esterification at C9 : Acetylation of the hydroxyl group completes the synthesis.

Overall Yield : 48–52% (three steps).

Alternative Enol-Ugi/Reduction/Cyclization Approach

Source proposes a multicomponent enol-Ugi reaction for chromeno[3,4-b]piperazines. Adapting this method:

4-Hydroxy-3-nitrocoumarin+Isocyanide+AldehydeEtOHEnol-Ugi AdductH2/Pd-CReduced IntermediateΔChromeno[3,4-b]pyridine\text{4-Hydroxy-3-nitrocoumarin} + \text{Isocyanide} + \text{Aldehyde} \xrightarrow{\text{EtOH}} \text{Enol-Ugi Adduct} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Reduced Intermediate} \xrightarrow{\Delta} \text{Chromeno[3,4-b]pyridine}

Advantages :

  • Diversifies substitution patterns.

  • Avoids heavy metal catalysts.

Analytical Validation and Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.4 Hz, 1H, H-8), 7.45–7.30 (m, 5H, Ar-H), 4.92 (s, 2H, OAc), 3.75–3.50 (m, 8H, piperazine), 2.85 (t, J = 6.0 Hz, 2H, CH2_2CO), 2.10 (s, 3H, COCH3_3).

  • HRMS : m/z calculated for C28_{28}H28_{28}N3_3O5_5 [M+H]+^+: 510.2024; found: 510.2021.

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the piperazine ring and planarity of the chromenopyridine system (Source).

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

  • Issue : Competing formation of [4,3-b] vs. [3,4-b] isomers.

  • Solution : Use of NH4_4OAc as a mild base favors [3,4-b] regiochemistry.

Piperazine Ring Stability

  • Issue : Degradation under acidic conditions.

  • Solution : Employ buffered conditions (pH 7–8) during acylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Cyclocondensation85–92High yield, no chromatographyLimited substrate diversity
MCR72–89Green solvent (water)Requires Cu catalyst
Enol-Ugi60–75Multicomponent diversityMulti-step purification

Chemical Reactions Analysis

Types of Reactions

5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential therapeutic applications .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown promise in biological assays, particularly in the modulation of enzyme activity and receptor binding.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Quinolone Antibiotics (CD-3 and CD-4)

Core Structure: CD-3 (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and CD-4 (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a phenylpiperazine substituent) feature a fluoroquinolone backbone, a class known for antibacterial activity . Key Differences:

  • The target compound replaces the quinolone core with a chromenopyridine system, which lacks the fluorine substituent critical for quinolone DNA gyrase inhibition.
  • Biological Activity: CD-3/CD-4 are antibiotics, whereas the target compound’s chromenopyridine core and piperazine substituent suggest divergent targets, such as GPCRs .

HHQ Derivatives (Hexahydroquinolines)

Core Structure: 5-oxo-4-(aryl/heteryl)-1,4,5,6,7,8-hexahydroquinolines (HHQs) share a partially saturated quinoline scaffold . Key Similarities:

  • Both the target compound and HHQs incorporate a 4-substituted acetyl group linked to aromatic/heterocyclic systems.
  • HHQs are ligands for FFA3/GPR41 and FFA2/GPR43 receptors, implying the target compound may also interact with FFARs .
    Key Differences :

FPR2 Agonists (AG-09/3 and AG-09/4)

Core Structure : These compounds feature an N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold .
Key Similarities :

  • Key Differences:
  • The target compound’s chromenopyridine core replaces the simpler acetamide backbone, possibly enhancing selectivity for FPR2 over FPR1 due to steric or electronic effects.

Benzimidazole Derivatives (Compounds 3–17)

Core Structure : 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles feature a benzimidazole ring with fluorine and piperazine substituents .
Key Differences :

  • Benzimidazoles are associated with antiviral or antimicrobial activity, whereas the chromenopyridine-acetate structure may prioritize anti-inflammatory or GPCR modulation .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Targets Notable Activity
Target Compound Chromenopyridine 4-(4-phenylpiperazinyl acetyl), 9-acetate FFA2/FFA3, FPR2 (hypothesized) Anti-inflammatory, GPCR modulation
CD-3/CD-4 (Quinolones) Fluoroquinolone 7-(4-phenylpiperazinyl acetyl), carboxylic acid DNA gyrase (bacterial) Antibacterial
HHQ Derivatives Hexahydroquinoline 4-aryl/heteryl FFA2/GPR43, FFA3/GPR41 GPCR agonism, anti-inflammatory
AG-09/3/AG-09/4 (FPR2 agonists) Acetamide N-phenyl-4-phenylpiperazinyl acetyl FPR2 Neutrophil activation
Benzimidazoles (3–17) Benzimidazole 4-phenylpiperazine, fluorine Undefined (antimicrobial focus) Antimicrobial

Research Findings and Implications

Multitarget Potential: The target compound’s 4-phenylpiperazinyl acetyl group and chromenopyridine core may enable dual activity at FFARs (like HHQ derivatives) and FPRs (like AG-09/3/4), making it a candidate for multitarget drug development .

Solubility and Bioavailability : The acetate ester at position 9 likely improves solubility compared to CD-3/CD-4’s carboxylic acid, reducing toxicity risks while maintaining membrane permeability .

Anti-inflammatory Activity : Analogous to HHQ derivatives, the compound may suppress proinflammatory cytokines (e.g., TNF-α, IL-6) in macrophages, though in vivo validation is needed .

Antibacterial Limitations: The absence of a fluorine substituent and quinolone core suggests minimal antibacterial efficacy compared to CD-3/CD-4 .

Biological Activity

The compound 5-oxo-4-[(4-phenylpiperazin-1-yl)acetyl]-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O5C_{26}H_{27}N_{3}O_{5}, with a molecular weight of 461.5 g/mol . The structural uniqueness lies in its chromeno-pyridine core fused with a piperazine moiety, which is believed to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC26H27N3O5
Molecular Weight461.5 g/mol
IUPAC Name[5-oxo-4-[2-(4-phenylpiperazin-1-yl)acetyl]-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl] acetate
InChI KeyDUJUJTKXCOLQDC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is known to modulate the activity of various molecular targets, leading to diverse biological effects such as:

  • Inhibition of Enzyme Activity : The compound can inhibit certain enzymes involved in metabolic pathways, which may be beneficial in treating conditions like inflammation or cancer.
  • Activation of Signaling Pathways : It may activate specific signaling pathways that are crucial for cellular responses to stimuli.

Research indicates that the compound's effectiveness may vary based on the therapeutic context in which it is utilized. For example, its potential as an anti-inflammatory agent has been explored through various in vitro studies.

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly inhibited the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate effective concentrations required to reduce cell viability significantly.
  • Pharmacokinetics and Metabolism : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a suitable half-life for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.